Triclopyricarb

描述

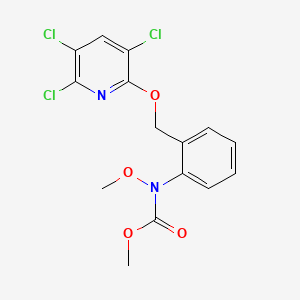

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl N-methoxy-N-[2-[(3,5,6-trichloropyridin-2-yl)oxymethyl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl3N2O4/c1-22-15(21)20(23-2)12-6-4-3-5-9(12)8-24-14-11(17)7-10(16)13(18)19-14/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNFRZHOXWNWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N(C1=CC=CC=C1COC2=NC(=C(C=C2Cl)Cl)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058214 | |

| Record name | Triclopyricarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902760-40-1 | |

| Record name | Triclopyricarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902760-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclopyricarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902760401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclopyricarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLOPYRICARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5719X06IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Triclopyricarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Triclopyricarb, a strobilurin fungicide. The information herein is intended to support research and development applications by consolidating available data on the compound's chemical identity, physical characteristics, and stability. Due to the limited availability of experimentally derived data in public literature, this guide includes predicted values and details the standardized experimental protocols typically used for determining these properties.

Chemical Identity

This compound is a synthetic fungicide belonging to the methoxycarbanilate strobilurin group.[1] Its chemical structure and identity are fundamental to understanding its biological activity and environmental fate.

| Identifier | Value | Source |

| IUPAC Name | methyl N-methoxy-2-{[(3,5,6-trichloro-2-pyridyl)oxy]methyl}carbanilate | [1] |

| CAS Name | methyl N-methoxy-N-[2-[[(3,5,6-trichloro-2-pyridinyl)oxy]methyl]phenyl]carbamate | [1] |

| CAS Number | 902760-40-1 | [2] |

| Molecular Formula | C₁₅H₁₃Cl₃N₂O₄ | [2][3] |

| Molecular Weight | 391.63 g/mol | [2][3] |

| Canonical SMILES | COC(=O)N(C1=CC=CC=C1COC2=NC(=C(C=C2Cl)Cl)Cl)OC | [1] |

| InChI Key | QFNFRZHOXWNWAQ-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, including biological and environmental matrices. The data for this compound is currently limited, with many values being computational predictions.

| Property | Value | Comments & Source |

| Appearance | Solid at room temperature. | [3][4] |

| Melting Point | No data available. | [1][4] |

| Boiling Point | 450.5 ± 55.0 °C | Predicted value.[3] |

| Water Solubility | No data available. | [1][4] |

| Vapor Pressure | No data available. | [1][4] |

| Octanol-Water Partition Coefficient (Log P) | 4.755 | Predicted value.[3] |

| Dissociation Constant (pKa) | No data available. | [1] |

| Relative Density | 1.463 g/cm³ | Predicted value.[2] |

Mechanism of Action

This compound functions as a fungicide by inhibiting mitochondrial respiration.[1] Specifically, it acts as a Quinone Outside Inhibitor (QoI), targeting the cytochrome-bc1 complex (Complex III) in the electron transport chain.[1][3] This inhibition blocks ATP synthesis, ultimately leading to fungal cell death.

Figure 1: Mechanism of action of this compound as a QoI fungicide.

Standardized Experimental Protocols

While specific experimental data for this compound is scarce, its physicochemical properties would be determined using standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Water Solubility (OECD 105)

This guideline describes two primary methods for determining the water solubility of a substance.[3]

-

Column Elution Method: Suitable for substances with low solubility (generally < 10⁻² g/L). The test substance is coated on an inert carrier material and packed into a column. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is analyzed until saturation is reached.

-

Flask Method: Applicable for substances with higher solubility (> 10⁻² g/L). A surplus of the test substance is agitated in water at a constant temperature until equilibrium is achieved. The concentration of the substance in the aqueous phase is then determined after separating the undissolved solid.

Partition Coefficient (n-octanol/water) (OECD 107 & 123)

The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity.

-

Shake Flask Method (OECD 107): This method is suitable for Log P values between -2 and 4.[5] The test substance is dissolved in either n-octanol or water, and the solution is mixed with the other immiscible solvent in a vessel. The vessel is shaken until equilibrium is reached. The two phases are then separated, and the concentration of the substance in each phase is measured to calculate the partition coefficient.

-

Slow-Stirring Method (OECD 123): This method is preferred for highly lipophilic substances (Log P > 5) to avoid the formation of microdroplets that can interfere with results. The n-octanol and water phases are stirred slowly over a prolonged period (e.g., several days) to achieve equilibrium without forming an emulsion. Concentrations are then determined in each phase.

Figure 2: General workflow for Log P determination via OECD 107.

Vapor Pressure (OECD 104)

This guideline details several methods to measure vapor pressure across different ranges.[6]

-

Dynamic Method (Cottrell's Method): Measures the boiling temperature of the substance at various applied pressures.

-

Static Method: Involves placing the substance in a sealed, evacuated container at a constant temperature and measuring the pressure that develops in the headspace.

-

Gas Saturation Method: A stream of inert gas is passed over the substance at a known rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, and the vapor pressure is calculated.

Dissociation Constant (pKa) (OECD 112)

The pKa is the negative logarithm of the acid dissociation constant and is crucial for understanding how a compound's charge state and properties change with pH.

-

Titration Method: A solution of the substance is titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

-

Spectrophotometric Method: This method is used if the ionized and non-ionized forms of the substance have different UV-Vis absorption spectra. The absorbance of solutions at various known pH values is measured at a specific wavelength, allowing for the calculation of the ratio of the two forms and, subsequently, the pKa.

Conclusion

This guide consolidates the currently available physicochemical data for this compound. While there is a notable lack of comprehensive, experimentally verified data in the public domain, the provided predicted values and standardized methodologies offer a foundational understanding for researchers. Professionals in drug development and related fields are encouraged to use this document as a starting point, recognizing the necessity of experimental determination of these properties as per OECD or equivalent guidelines to ensure accuracy for modeling, formulation, and risk assessment purposes.

References

- 1. This compound (Ref: SYP 7017) [sitem.herts.ac.uk]

- 2. This compound | TargetMol [targetmol.com]

- 3. This compound (SYP-7017) | Fungal | 902760-40-1 | Invivochem [invivochem.com]

- 4. This compound|902760-40-1|MSDS [dcchemicals.com]

- 5. Modification of the existing maximum residue levels for triclopyr in animal commodities [ouci.dntb.gov.ua]

- 6. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Mechanism of Action of Triclopyricarb as a QoI Fungicide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Triclopyricarb is a potent, broad-spectrum fungicide belonging to the Quinone outside Inhibitor (QoI) class, specifically classified as a methoxycarbanilate strobilurin under FRAC Code 11.[1][2] Its fungicidal activity stems from the targeted inhibition of mitochondrial respiration in pathogenic fungi. By binding to the Quinone 'outer' (Qo) site of the cytochrome bc1 complex (Complex III), this compound effectively disrupts the electron transport chain, leading to a cessation of ATP synthesis and subsequent fungal cell death. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, details on fungal resistance, relevant experimental protocols for its study, and available quantitative efficacy data.

Core Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of this compound is the inhibition of cellular respiration at a highly specific target within the mitochondrial electron transport chain.[2]

The Target: Cytochrome bc1 Complex (Complex III)

The cytochrome bc1 complex is a critical enzymatic component of the respiratory chain in eukaryotes.[3][4] This multi-subunit protein complex facilitates the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane. This proton gradient is the driving force for ATP synthesis by ATP synthase.[3][4]

The Binding Site: Quinone 'outer' (Qo) Site

This compound, like other QoI fungicides, binds to the ubiquinol oxidation (Qo) site on the cytochrome b subunit of the cytochrome bc1 complex.[3][4] This binding pocket is located on the outer side of the inner mitochondrial membrane. The binding of this compound to the Qo site physically obstructs the binding of the natural substrate, ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and cytochrome c1.

Consequence of Inhibition

The inhibition of the cytochrome bc1 complex by this compound has profound consequences for the fungal cell:

-

Blocked Electron Transport: The flow of electrons through the respiratory chain is halted at Complex III.

-

Cessation of ATP Synthesis: The disruption of the proton gradient prevents the production of ATP, depriving the cell of its primary energy source.

-

Inhibition of Fungal Growth and Development: Lacking sufficient energy, essential cellular processes such as spore germination, mycelial growth, and sporulation are inhibited, ultimately leading to fungal cell death.

The following diagram illustrates the mitochondrial electron transport chain and the specific point of inhibition by this compound.

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qo site of Complex III.

Quantitative Efficacy Data

This compound exhibits potent fungicidal activity against a range of plant pathogenic fungi. The following table summarizes the available efficacy data for this compound.

| Fungicide | Target Pathogen(s) | Efficacy Metric | Value Range | Reference |

| This compound | Various Fungi | EC50 (mycelial growth) | 0.006 - 0.047 µg/mL | [5][6] |

| This compound | Sclerotinia sclerotiorum | EC50 (mycelial growth) | Not explicitly stated, but effective in control | [2] |

| This compound | Rice blast, false smut, rice sheath blight, wheat root rot, Botrytis cinerea, Sclerotinia sclerotiorum, litchi downy mildew | - | Broad-spectrum control | [7] |

Fungal Resistance to this compound

The high specificity of the QoI fungicides' mode of action makes them prone to the development of resistance in fungal populations.

Target Site Modification

The primary mechanism of resistance to this compound and other QoI fungicides is a mutation in the cytochrome b gene (CYTB). This mutation leads to an amino acid substitution in the Qo binding pocket, reducing the binding affinity of the fungicide. The most common and significant mutation is a substitution of glycine with alanine at position 143 (G143A). Another less frequent mutation is the substitution of phenylalanine with leucine at position 129 (F129L).

Alternative Respiration Pathway

Some fungi can develop a secondary resistance mechanism by activating an alternative oxidase (AOX) pathway. This pathway bypasses Complex III and IV of the electron transport chain, allowing for the re-oxidation of ubiquinol and continued, albeit less efficient, cellular respiration.

The logical relationship of resistance development is depicted in the diagram below.

Caption: Logical flow of resistance development to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the half-maximal effective concentration (EC50) of this compound against a specific fungus.

-

Media Preparation: Prepare a suitable solid growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a serial dilution of this compound. A stock solution of this compound is typically prepared in a solvent like DMSO and then added to the molten agar.

-

Inoculation: Place a mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, onto the center of each fungicide-amended and control plate.

-

Incubation: Incubate the plates at the optimal temperature for the test fungus in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the log-transformed fungicide concentration and fitting a dose-response curve.

Cytochrome bc1 Complex Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the target enzyme.

-

Mitochondria Isolation: Isolate mitochondria from the target fungal species using differential centrifugation.

-

Assay Buffer Preparation: Prepare an assay buffer containing a suitable pH buffer (e.g., Tris-HCl), potassium chloride, and a respiratory substrate for Complex III (e.g., decylubiquinol). Cytochrome c is also added as the electron acceptor.

-

Enzyme Reaction: Initiate the reaction by adding the mitochondrial preparation to the assay buffer containing various concentrations of this compound.

-

Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Data Analysis: Calculate the rate of cytochrome c reduction for each this compound concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the log-transformed inhibitor concentration.

The general workflow for a fungicide efficacy study is outlined in the following diagram.

Caption: General experimental workflow for assessing fungicide efficacy.

Conclusion

This compound is a highly effective QoI fungicide that targets a specific and vital process in fungal cellular respiration. Its potent inhibitory action on the cytochrome bc1 complex makes it a valuable tool for the management of a broad spectrum of plant pathogenic fungi. However, the site-specific nature of its mechanism of action necessitates careful stewardship and integrated resistance management strategies to ensure its long-term efficacy. Further research to elucidate the precise binding kinetics and to expand the quantitative efficacy data against a wider range of pathogens will be beneficial for optimizing its use in agricultural systems.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound (SYP-7017) | Fungal | 902760-40-1 | Invivochem [invivochem.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural Basis of Resistance to Anti-Cytochrome bc1 Complex Inhibitors: Implication for Drug Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Tricyclopyricarb 98% Tech [baolingchem.com]

An In-depth Technical Guide on the Molecular Target of Triclopyricarb in Fungal Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclopyricarb is a strobilurin fungicide that effectively controls a broad spectrum of fungal pathogens, including Pyricularia oryzae, the causal agent of rice blast. Its primary mode of action is the disruption of mitochondrial respiration, a critical process for cellular energy production in fungi. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its interaction with the fungal mitochondrial respiratory chain. This document summarizes the available data, outlines relevant experimental protocols, and provides visual representations of the key pathways and experimental workflows.

Introduction: The Fungal Mitochondrial Respiratory Chain - A Prime Target for Fungicides

The mitochondrial respiratory chain, also known as the electron transport chain (ETC), is a series of protein complexes embedded in the inner mitochondrial membrane. It plays a central role in cellular energy metabolism by generating a proton gradient that drives the synthesis of ATP through oxidative phosphorylation.[1][2] The fungal ETC is comprised of four main complexes (Complex I-IV) and two mobile electron carriers, ubiquinone and cytochrome c.[1] Due to its essential role in fungal survival, the mitochondrial respiratory chain is a key target for the development of fungicides.[3]

Molecular Target Identification and Mechanism of Action

This compound belongs to the strobilurin class of fungicides, which are known as Quinone outside Inhibitors (QoIs).[4] The molecular target of strobilurins, including this compound, is Complex III of the mitochondrial respiratory chain, also known as the cytochrome bc1 complex .[4]

Specifically, this compound binds to the Qo (Quinone outside) site of cytochrome b , a key subunit of the cytochrome bc1 complex.[4] This binding event physically obstructs the transfer of electrons from ubiquinol to cytochrome c1. The blockage of the electron flow disrupts the proton motive force across the inner mitochondrial membrane, leading to a cessation of ATP synthesis and ultimately, fungal cell death.[4]

Signaling Pathway of this compound Action

The following diagram illustrates the fungal mitochondrial respiratory chain and the specific point of inhibition by this compound.

Caption: Fungal Mitochondrial Respiratory Chain and Site of this compound Inhibition.

Quantitative Data on this compound Activity

Table 1: Mycelial Growth Inhibition by Strobilurin Fungicides (Representative Data)

| Fungicide | Fungal Species | EC50 (µg/mL) | Reference |

| Azoxystrobin | Pyricularia oryzae | 0.02 - 0.1 | [5] |

| Pyraclostrobin | Pyricularia oryzae | 0.01 - 0.05 | [5] |

| Kresoxim-methyl | Pyricularia oryzae | 0.03 - 0.15 | [5] |

| This compound | Pyricularia oryzae | Data not publicly available | - |

Note: The provided EC50 values for other strobilurins are for illustrative purposes to indicate the typical potency of this fungicide class against Pyricularia oryzae. Actual values can vary depending on the specific isolate and experimental conditions.

Experimental Protocols

The following sections describe the general methodologies used to investigate the molecular target of strobilurin fungicides like this compound.

Isolation of Fungal Mitochondria

A prerequisite for in vitro assays is the isolation of functional mitochondria from the target fungus.

Protocol:

-

Fungal Culture: Grow the fungal species of interest (e.g., Pyricularia oryzae) in a suitable liquid medium to obtain sufficient mycelial mass.

-

Harvesting and Protoplasting: Harvest the mycelia by filtration and treat with cell wall-degrading enzymes (e.g., a mixture of glucanase and chitinase) to generate protoplasts.

-

Homogenization: Resuspend the protoplasts in an ice-cold mitochondrial isolation buffer (containing osmotic support like mannitol or sucrose, and protease inhibitors). Homogenize the suspension using a Dounce homogenizer or a similar gentle method.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

-

Washing and Resuspension: Wash the mitochondrial pellet with the isolation buffer and resuspend it in a suitable assay buffer.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay for normalization of activity measurements.

Mitochondrial Respiration Assay (Oxygen Consumption)

This assay directly measures the effect of the inhibitor on the rate of oxygen consumption by isolated mitochondria.

Protocol:

-

Apparatus: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Reaction Chamber: Add the isolated mitochondria to a reaction buffer in the temperature-controlled chamber of the respirometer.

-

Substrate Addition: Initiate respiration by adding a substrate for a specific complex (e.g., pyruvate/malate for Complex I-driven respiration or succinate for Complex II-driven respiration).

-

State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the rate of oxygen consumption in the active state (State 3).

-

Inhibitor Titration: Add varying concentrations of this compound to the chamber and measure the resulting inhibition of State 3 respiration.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the rate of oxygen consumption.

Cytochrome bc1 Complex (Complex III) Activity Assay

This spectrophotometric assay specifically measures the enzymatic activity of Complex III.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, reduced decylubiquinone (DBH2) as the electron donor, and oxidized cytochrome c as the electron acceptor.

-

Mitochondrial Preparation: Add a known amount of isolated mitochondria to the reaction mixture.

-

Inhibitor Addition: For the test samples, add varying concentrations of this compound.

-

Spectrophotometric Measurement: Monitor the reduction of cytochrome c over time by measuring the increase in absorbance at 550 nm.

-

Data Analysis: Calculate the rate of cytochrome c reduction. The inhibition of this rate in the presence of this compound is a direct measure of its effect on Complex III activity. Determine the IC50 value from a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for identifying and characterizing the molecular target of a fungicide like this compound.

References

- 1. Molecular characterization and biological response to respiration inhibitors of Pyricularia isolates from ctenanthe and rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Using QSAR Models to Predict Mitochondrial Targeting by Small-Molecule Xenobiotics Within Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Fate of Triclopyr and Triclocarban in Agricultural Soils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the metabolic fate of two widely used antimicrobial and herbicidal compounds, Triclopyr and Triclocarban, in agricultural soils. Understanding the degradation pathways, persistence, and the nature of metabolites of these compounds is crucial for assessing their environmental impact and ensuring food safety. This document summarizes key quantitative data, details experimental methodologies for their analysis, and visualizes the metabolic processes and experimental workflows.

Metabolic Fate of Triclopyr

Triclopyr, a selective systemic herbicide, is primarily used for controlling broadleaf weeds. Its persistence and degradation in soil are influenced by various factors, including soil type, moisture, temperature, and microbial activity.

Quantitative Data on Triclopyr Degradation

The degradation of Triclopyr in soil is predominantly a microbial process.[1][2] Its persistence is generally moderate, with the half-life varying based on environmental conditions.

| Compound | Half-life (t½) in Soil (Days) | Conditions | Reference(s) |

| Triclopyr | 8 - 46 | Aerobic, varying soil types | [3][4] |

| Triclopyr | 30 - 90 | Typical range | [5] |

| Triclopyr | 11 - 25 | Warm, moist period | [6] |

| 3,5,6-trichloro-2-pyridinol (TCP) | Not specified | Major metabolite | [6][7] |

| 3,5,6-trichloro-2-methoxypyridine (TMP) | Not specified | Minor metabolite | [6][7] |

Metabolic Pathway of Triclopyr in Soil

Under aerobic conditions, Triclopyr undergoes degradation primarily through microbial action to form two major metabolites: 3,5,6-trichloro-2-pyridinol (TCP) and, to a lesser extent, 3,5,6-trichloro-2-methoxypyridine (TMP).[6] Both metabolites can be further degraded.

Experimental Protocols for Triclopyr Analysis in Soil

This method is adapted from established environmental chemistry protocols for the analysis of Triclopyr and its primary metabolite, TCP.[3][5]

-

Extraction:

-

Weigh a 5.0 g portion of prepared control soil into a 40-mL vial.

-

Extract residues using a 90% acetone/10% 1.0 N hydrochloric acid solution.[5]

-

For fortified samples, add appropriate spiking solutions in acetone to achieve concentrations ranging from 0.01-1.0 µg/g.

-

-

Cleanup for Triclopyr and TCP:

-

Concentrate a portion of the acetone/hydrochloric acid extract to remove the acetone.

-

Dilute the sample with 0.1 N hydrochloric acid and purify using a C18 solid-phase extraction (SPE) cartridge.[5]

-

Elute the analytes from the C18 SPE cartridge and extract with 1-chlorobutane.

-

-

Cleanup for TMP:

-

Take a portion of the initial acetone/hydrochloric acid extract, dilute with water, basify, and then extract with hexane.

-

Purify the hexane extract using a silica gel SPE cartridge.[3]

-

-

Derivatization and Analysis:

-

Combine the purified extracts for Triclopyr/TCP and TMP.

-

Concentrate the combined extract and add an internal standard.

-

Derivatize the sample with N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) to form the tert-butyldimethylsilyl (TBDMS) derivatives of Triclopyr and TCP.[3]

-

Analyze the derivatized sample by capillary gas chromatography with mass selective detection (GC/MSD).[3]

-

This method provides an alternative approach using high-performance liquid chromatography.[8]

-

Extraction:

-

Extract the soil sample with acidified acetonitrile using a modified QuEChERS method.[8]

-

-

Analysis:

Metabolic Fate of Triclocarban

Triclocarban (TCC) is an antimicrobial agent found in various personal care products. Its presence in agricultural soils is often due to the application of biosolids from wastewater treatment plants.

Quantitative Data on Triclocarban Degradation

Triclocarban is generally more persistent in soil than Triclopyr, with its degradation being significantly slower, especially under anaerobic conditions.

| Compound | Half-life (t½) in Soil (Days) | Conditions | Reference(s) |

| Triclocarban (TCC) | 108 | Aerobic | [9][10] |

| Triclocarban (TCC) | > 70 (persistent) | Anaerobic | [9][10] |

| 3,4-dichloroaniline (3,4-DCA) | Not specified | Metabolite | |

| 4-chloroaniline (4-CA) | Not specified | Metabolite |

Metabolic Pathway of Triclocarban in Soil

The primary metabolic pathway for Triclocarban in soil is believed to be hydrolysis, which cleaves the urea linkage to form 3,4-dichloroaniline (3,4-DCA) and 4-chloroaniline (4-CA).

Experimental Protocols for Triclocarban Analysis in Soil

This method is suitable for the rapid and sensitive determination of Triclocarban in soil and biosolid samples.[11]

-

Extraction:

-

Employ pressurized liquid extraction (PLE) for the extraction of Triclocarban from soil samples.[11]

-

-

Analysis:

This protocol is adapted from a method for fecal samples and can be applied to soil matrices.[12]

-

Extraction:

-

To 0.1 g of soil, add an internal standard (e.g., 13C6-TCC).

-

Add 5 mL of 80:20 acetonitrile/H2O and vortex vigorously.

-

Sonicate the sample for 30 minutes.

-

Centrifuge at 1500 rpm for 8 minutes.

-

Filter the supernatant.

-

-

Analysis:

-

Analyze the extract by HPLC-MS/MS.

-

A suitable mobile phase consists of water with 0.02% acetic acid and methanol in a gradient program.[12]

-

General Experimental Workflow for Soil Metabolism Studies

The following diagram illustrates a typical workflow for conducting an aerobic soil metabolism study, as guided by regulatory protocols.[13]

Conclusion

This technical guide has synthesized the current understanding of the metabolic fate of Triclopyr and Triclocarban in agricultural soils. The provided data, metabolic pathways, and experimental protocols offer a valuable resource for researchers and professionals in the fields of environmental science, analytical chemistry, and drug development. The distinct degradation patterns and persistence of these two compounds highlight the importance of specific and sensitive analytical methods for their monitoring in the environment.

References

- 1. ukm.my [ukm.my]

- 2. invasive.org [invasive.org]

- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 9. Biological degradation of triclocarban and triclosan in a soil under aerobic and anaerobic conditions and comparison with environmental fate modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sludgenews.org [sludgenews.org]

- 12. Extraction of 3,4,4′-Trichlorocarbanilide from Rat Fecal Samples for Determination by High Pressure Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Photolytic Degradation Pathways of Triclopyricarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclopyricarb is a strobilurin fungicide characterized by a unique molecular structure that incorporates a trichloropyridinyl moiety and a carbamate group. As with many agrochemicals, understanding its environmental fate is crucial for assessing its ecological impact. Photolytic degradation, the breakdown of molecules by light, is a primary abiotic degradation pathway for many pesticides in aqueous environments and on surfaces. This technical guide provides a comprehensive overview of the potential photolytic degradation pathways of this compound, drawing upon data from structurally related strobilurin fungicides and carbamate pesticides to infer its behavior under photolytic conditions. The guide details putative degradation mechanisms, summarizes relevant quantitative data from analogous compounds, outlines experimental protocols for studying photolysis, and describes analytical techniques for identifying degradation products.

Proposed Photolytic Degradation Pathways of this compound

In the absence of direct experimental data for this compound, its photolytic degradation pathways can be postulated based on the known photochemistry of its core structural components: the strobilurin group and the N-phenyl carbamate moiety. Strobilurin fungicides are known to undergo photoisomerization, hydrolysis, hydroxylation, and ether cleavage.[1][2] Carbamate pesticides, on the other hand, commonly degrade through the formation of corresponding phenols and photo-Fries rearrangements.[3]

The proposed primary photolytic degradation pathways for this compound are:

-

Photoisomerization: The E/Z configuration of the oxime ether bond in the strobilurin moiety is susceptible to photoisomerization, a common reaction for this class of fungicides.[2][4]

-

Ether Bond Cleavage: The ether linkage between the phenyl ring and the trichloropyridinyl ring is a likely site for photolytic cleavage.[1][2]

-

Carbamate Bond Hydrolysis: The carbamate group can undergo hydrolysis, potentially leading to the formation of a phenol derivative and other degradation products.[3]

-

Dechlorination: The trichloropyridinyl ring may undergo reductive dechlorination under photolytic conditions.

-

Hydroxylation: The aromatic rings are susceptible to hydroxylation by photochemically generated reactive oxygen species.[1]

These proposed pathways are visualized in the following diagram:

Quantitative Data from Structurally Related Compounds

To provide a quantitative context for the potential photolytic fate of this compound, the following tables summarize kinetic data (half-life and quantum yield) from studies on related strobilurin fungicides and carbamate pesticides.

Table 1: Photodegradation Half-lives of Structurally Related Strobilurin Fungicides

| Compound | Matrix | Light Source | pH | Half-life (t½) | Reference |

| Kresoxim-methyl | Aqueous | High-pressure mercury lamp | - | 10.3 ± 0.7 hours | [1] |

| Pyraclostrobin | Aqueous | UV light | 5.0 | 2.42 hours | [5] |

| Pyraclostrobin | Aqueous | UV light | 7.0 | 1.47 hours | [5] |

| Pyraclostrobin | Aqueous | UV light | 9.0 | 1.32 hours | [5] |

| Pyraclostrobin | Aqueous | Sunlight | 5.0 | 11.2 hours | [5] |

| Pyraclostrobin | Aqueous | Sunlight | 7.0 | 3.29 hours | [5] |

| Pyraclostrobin | Aqueous | Sunlight | 9.0 | 3.69 hours | [5] |

| Azoxystrobin | Aqueous | Xenon arc lamp | 7 | ~14 days | [1] |

| Trifloxystrobin | Aqueous | Not specified | 4 | 13.0 hours | [6] |

| Trifloxystrobin | Aqueous | Not specified | 7 | 11.9 hours | [6] |

| Trifloxystrobin | Aqueous | Not specified | 9 | 4.3 hours | [6] |

| Mandestrobin | Aqueous | Artificial sunlight | - | 2.7–3.9 days | [7] |

Table 2: Photodegradation Quantum Yields of Structurally Related Pesticides

| Compound | Matrix | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Kresoxim-methyl | Aqueous | - | 6.95 × 10⁻³ | [1] |

| Azoxystrobin | Aqueous | - | 3.47 x 10⁻³ (at pH 7) | [2] |

| Azoxystrobin | n-heptane | - | 0.073 ± 0.008 | [8] |

| Carbaryl | Aqueous | >280 | - | [9] |

| Chlorantraniliprole | Aqueous | Simulated sunlight | 0.0099 ± 0.00060 | [10] |

| Organophosphorus Pesticides | Aqueous | 254 & 313 | Varies | [11] |

Experimental Protocols for Photolysis Studies

The study of pesticide photolysis in aqueous systems is typically conducted following standardized guidelines, such as the OECD Guideline 316 for Phototransformation of Chemicals in Water.[12][13][14] A general experimental workflow is outlined below.

References

- 1. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoisomerization kinetics of trifloxystrobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atticusllc.com [atticusllc.com]

- 11. DSpace [scholarbank.nus.edu.sg]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. fera.co.uk [fera.co.uk]

- 14. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

A Technical Guide to the Identification of Primary Metabolites of Agrochemicals in Planta: A Methodological Overview

Audience: Researchers, scientists, and drug development professionals.

Core Focus: While specific metabolic pathways for the fungicide Triclopyricarb in plants are not extensively documented in publicly available scientific literature, this guide provides a comprehensive overview of the state-of-the-art methodologies and experimental protocols employed for the identification and quantification of agrochemical metabolites within plant systems (in planta). The principles and techniques detailed herein are broadly applicable to the study of xenobiotic metabolism in plants.

Introduction to in planta Agrochemical Metabolism

The study of how plants absorb, translocate, metabolize, and accumulate pesticide residues is critical for ensuring food safety, assessing environmental impact, and meeting regulatory requirements.[1][2] When a pesticide is applied to a crop, it can be transformed into various metabolites through the plant's natural biochemical processes. These metabolites may have different toxicological profiles than the parent compound. Therefore, identifying and quantifying these primary metabolites is a crucial aspect of the pesticide registration process.[1][2]

This compound is a methoxycarbanilate strobilurin fungicide used to control a range of fungal diseases in crops. It acts as a mitochondrial cytochrome-bc1 complex inhibitor. A comprehensive understanding of its fate in treated plants is essential for a complete risk assessment. Although specific data on this compound's metabolites is sparse, the established analytical workflows for other pesticides provide a robust framework for such investigations.

General Experimental Workflow for Metabolite Identification

The identification of pesticide metabolites in plants typically follows a multi-step process, often mandated by regulatory bodies like the OECD and EPA.[1][3] The use of radiolabelled compounds, most commonly with ¹⁴C, is a highly sensitive and standard approach for tracing the parent compound and its transformation products throughout the plant.[4][5][6][7]

Below is a DOT script visualizing the general workflow.

References

- 1. Metabolism, distribution and expression of residues – Nature of the residue in plants | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. smithers.com [smithers.com]

- 4. selcia.com [selcia.com]

- 5. scielo.br [scielo.br]

- 6. A REVIEW: RADIOLABELED SYNTHESIS OF PESTICIDES [hnxb.org.cn]

- 7. Rationale in the design of pesticide metabolism studies using radioisotopes [inis.iaea.org]

Structural Elucidation of Triclopyricarb and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclopyricarb, a methoxycarbamate fungicide, plays a significant role in modern agriculture. Understanding its precise molecular architecture and that of its analogues is paramount for elucidating its mechanism of action, predicting potential metabolites, and designing novel, more effective derivatives. This technical guide provides an in-depth overview of the core analytical methodologies employed in the structural elucidation of this compound and related compounds. It details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering insights into the data interpretation and experimental protocols integral to the definitive characterization of these molecules. While specific proprietary data for this compound is not publicly available, this guide utilizes data from structurally related compounds to provide a comprehensive and illustrative framework for researchers in the field.

Introduction to this compound

This compound, with the IUPAC name methyl N-methoxy-2-{[(3,5,6-trichloro-2-pyridyl)oxy]methyl}carbanilate, is a fungicide that belongs to the strobilurin class of agrochemicals.[1][2] Its chemical formula is C₁₅H₁₃Cl₃N₂O₄, and its structure features a trichloropyridinyl ether moiety linked to a phenyl ring, which in turn is substituted with a methoxycarbamate group.[2][3] The precise arrangement of these functional groups is critical to its biological activity, which involves the inhibition of mitochondrial respiration in fungi.[2]

The structural elucidation of a novel compound like this compound is a multi-faceted process that relies on the synergistic application of various analytical techniques. This guide will walk through the typical workflow for such a process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, would be employed to piece together its structure.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons in different chemical environments. The aromatic protons on the phenyl and pyridinyl rings would appear in the downfield region (typically 6.5-8.5 ppm), while the methylene protons of the -CH₂-O- linker and the methyl protons of the methoxy and carbamate groups would be found in the upfield region (typically 3.0-5.5 ppm). The coupling patterns (splitting) of the aromatic protons would provide valuable information about their relative positions on the rings.

Expected ¹³C NMR Spectral Features

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carbamate group would be expected to have a chemical shift in the range of 150-170 ppm. The aromatic carbons would appear between 110-160 ppm, while the aliphatic carbons of the methylene and methyl groups would be observed at higher field (20-60 ppm).

Representative NMR Data for a Methoxycarbamate Analogue

While specific NMR data for this compound is not publicly available, the following table provides representative ¹H and ¹³C NMR data for a structurally related methoxycarbamate compound, methyl N-methoxy-N-(2-methylphenyl)carbamate.[4] This data illustrates the types of chemical shifts and multiplicities that would be expected.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.1 - 7.4 (m) | 126.0 - 131.0 |

| N-OCH₃ | 3.8 (s) | 62.0 |

| C=O-OCH₃ | 3.7 (s) | 53.0 |

| Ar-CH₃ | 2.3 (s) | 17.0 |

| C=O | - | 156.0 |

| Aromatic C-N | - | 136.0 |

| Aromatic C-CH₃ | - | 135.0 |

Note: Data is for a representative analogue and not this compound itself. Chemical shifts are approximate and will vary depending on the solvent and specific substitution pattern.

Experimental Protocol for NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Sample of the purified compound (~5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition (if necessary): If the 1D spectra are complex, acquire 2D NMR spectra such as COSY (to identify proton-proton couplings) and HSQC (to identify one-bond proton-carbon correlations).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectral Features

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (391.64 g/mol ).[2] Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, M+4, and M+6, with relative intensities determined by the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl).

Fragmentation of the molecule in the mass spectrometer would likely occur at the ether linkage and the carbamate group, leading to characteristic fragment ions. For example, cleavage of the ether bond could produce ions corresponding to the trichloropyridinol and the N-methoxy-N-(2-methylphenyl)carbamate moieties.

Representative Mass Spectrometry Data

The following table shows a hypothetical fragmentation pattern for this compound based on its structure.

| m/z | Proposed Fragment |

| 391/393/395/397 | [M]⁺ (Molecular ion) |

| 197/199/201 | [C₅HCl₃NO]⁺ (Trichloropyridinol moiety) |

| 194 | [C₉H₁₀NO₃]⁺ (Carbamate moiety) |

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary depending on the ionization method and conditions.

Experimental Protocol for Mass Spectrometry Analysis

Objective: To determine the molecular weight, elemental composition, and fragmentation pattern of the compound.

Materials:

-

Sample of the purified compound (~1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

Instrumentation:

-

Mass spectrometer (e.g., GC-MS, LC-MS, Q-TOF, Orbitrap)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile compounds. Often results in a prominent molecular ion peak with less fragmentation.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

High-Resolution Mass Spectrometry (HRMS) (optional): For accurate mass measurement, which can be used to determine the elemental composition of the molecular ion and fragment ions.

-

Tandem Mass Spectrometry (MS/MS) (optional): To further investigate the fragmentation pathways, a specific ion can be selected and subjected to collision-induced dissociation (CID) to produce a daughter ion spectrum.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the connectivity of atoms and establish the stereochemistry of the molecule.

Expected Crystal Structure Features

For a molecule like this compound, obtaining a single crystal suitable for X-ray diffraction would be a key step. The crystal structure would reveal the bond lengths, bond angles, and torsion angles of the molecule. It would also show how the molecules are packed in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-π stacking. The crystal structure of the related compound, Triclopyr (2-[(3,5,6-trichloropyridin-2-yl)oxy]acetic acid), has been reported and shows that the pyridyl ring system is a key feature in the crystal packing.[1][5]

Representative X-ray Crystallography Data for a Related Structure

The following table provides representative crystallographic data for Triclopyr, which shares the trichloropyridinyl moiety with this compound.[5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5771 (9) |

| b (Å) | 25.409 (3) |

| c (Å) | 10.1668 (12) |

| β (°) | 106.261 (8) |

| Volume (ų) | 1879.1 (4) |

| Z | 8 |

Note: This data is for Triclopyr, not this compound.

Experimental Protocol for X-ray Crystallography

Objective: To determine the three-dimensional molecular structure of the compound.

Materials:

-

High-purity crystalline sample

Instrumentation:

-

Single-crystal X-ray diffractometer

Procedure:

-

Crystal Growth: Grow single crystals of the compound of sufficient size and quality. This is often the most challenging step and may require screening of various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.

-

Data Collection:

-

Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Irradiate the crystal with a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots).

-

-

Structure Solution: Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

-

Structure Refinement: Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the best fit between the observed and calculated diffraction data.

-

Structure Validation: Validate the final structure using various crystallographic criteria.

Structural Elucidation of Analogues

The structural elucidation of this compound analogues would follow a similar workflow. The same analytical techniques (NMR, MS, and X-ray crystallography) would be employed to determine the structures of the new derivatives. Comparative analysis of the spectral and crystallographic data between the parent compound and its analogues can provide valuable structure-activity relationship (SAR) insights. For example, modifications to the substitution pattern on the phenyl or pyridinyl rings would result in predictable changes in the NMR spectra and could be correlated with changes in fungicidal activity.

Conclusion

The structural elucidation of this compound and its analogues is a critical undertaking that relies on the integrated use of powerful analytical techniques. While specific experimental data for this compound is not widely disseminated, this guide provides a comprehensive overview of the methodologies and expected outcomes based on the principles of NMR spectroscopy, mass spectrometry, and X-ray crystallography, using data from related compounds for illustration. A thorough understanding of these techniques is essential for researchers and professionals involved in the development of new and improved agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Ref: SYP 7017) [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. Methyl N-Methoxy-2-methylphenylcarbamate | C10H13NO3 | CID 15477064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal structure of triclopyr - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Persistence of Triclopyricarb Residues: A Technical Guide

Disclaimer: Publicly available scientific literature and regulatory documents contain a significant data gap regarding the specific environmental fate and persistence of triclopyricarb (SYP-7017). The following guide has been compiled by leveraging information on the broader class of strobilurin fungicides, of which this compound is a member, and by outlining standardized experimental protocols used for pesticide environmental assessment. The degradation pathway presented is a scientifically informed proposition based on the chemical structure of this compound and known metabolic routes of similar compounds.

Introduction

This compound (IUPAC name: methyl N-methoxy-2-{[(3,5,6-trichloro-2-pyridyl)oxy]methyl}carbanilate) is a broad-spectrum strobilurin fungicide.[1][2][3][4] Like other fungicides in this class, it acts as a Quinone Outside Inhibitor (QoI), disrupting mitochondrial respiration in fungi.[1] Understanding the environmental fate and persistence of this compound is crucial for assessing its potential ecological impact and ensuring its safe use in agriculture. This document provides a technical overview of its expected environmental behavior based on surrogate data from the strobilurin class, outlines standard experimental methodologies for its assessment, and proposes a likely degradation pathway.

General Environmental Fate of Strobilurin Fungicides (Surrogate Data)

Strobilurin fungicides are generally characterized by rapid degradation in the environment.[1][5] The primary routes of dissipation include microbial degradation, photolysis, and hydrolysis.[1][6] Their mobility and persistence in soil are influenced by factors such as soil type, organic matter content, pH, and microbial activity.[7]

Table 1: General Environmental Fate Characteristics of Strobilurin Fungicides

| Environmental Compartment | Process | General Half-life (DT50) Range | Key Influencing Factors |

| Soil | Aerobic microbial degradation | Typically 2 to 12 weeks[1] | Soil type, organic matter, moisture, temperature, microbial population[7] |

| Anaerobic microbial degradation | Generally slower than aerobic degradation | Redox potential, availability of electron acceptors | |

| Photolysis on soil surface | Can be significant, often rapid (days to weeks)[1] | Sunlight intensity, soil moisture | |

| Water | Hydrolysis | pH-dependent; often more rapid under alkaline conditions[8] | pH, temperature |

| Aqueous Photolysis | Can be a major degradation pathway (days to weeks)[9] | Water clarity, depth, presence of photosensitizers | |

| Sediment | Anaerobic degradation | Variable, can be persistent under certain conditions | Organic matter content, microbial activity |

Note: This table presents generalized data for the strobilurin class of fungicides and should be considered as indicative for this compound in the absence of specific data.

Proposed Degradation Pathway of this compound

Based on the known degradation pathways of strobilurin fungicides and compounds containing a chloropyridinyl-oxy moiety, a proposed degradation pathway for this compound is outlined below.[6][10] Key transformation processes are expected to include:

-

Ester Hydrolysis: Cleavage of the methyl ester group to form a carboxylic acid.

-

Ether Bond Cleavage: Scission of the ether linkage between the phenyl ring and the trichloropyridinyl group.

-

Demethoxylation/Hydroxylation: Removal of the methoxy group on the carbamate nitrogen, potentially followed by hydroxylation.

-

Ring Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

Cleavage of the Trichloropyridinyl Moiety: Degradation of the 3,5,6-trichloro-2-pyridinol metabolite.

Standardized Experimental Protocols for Environmental Fate Studies

The following sections describe typical experimental protocols based on OECD (Organisation for Economic Co-operation and Development) and EPA (Environmental Protection Agency) guidelines that would be used to determine the environmental fate of a pesticide like this compound.[11][12][13][14][15]

Aerobic and Anaerobic Transformation in Soil (OECD 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

-

Test System: Freshly collected and sieved soil is characterized (pH, organic carbon, texture, etc.).

-

Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to soil samples at a known concentration.

-

Incubation:

-

Aerobic: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is passed through the incubation vessels.

-

Anaerobic: After an initial aerobic phase, the soil is flooded with deionized water, and the headspace is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.

-

-

Sampling: Soil samples are collected at predetermined intervals.

-

Analysis:

-

Soil samples are extracted using appropriate solvents.

-

The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Volatile organic compounds and CO₂ are trapped to determine mineralization.

-

Non-extractable (bound) residues are quantified by combustion analysis.

-

-

Data Evaluation: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated using appropriate kinetic models.

Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application: A sterile solution of this compound is added to the buffer solutions.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate degradation if stable at lower temperatures).

-

Sampling: Aliquots of the solutions are taken at various time points.

-

Analysis: The concentration of this compound is determined by HPLC or a similar analytical technique. Degradation products may also be identified.

-

Data Evaluation: The hydrolysis rate constant and half-life are calculated for each pH.

Phototransformation on Soil Surfaces (OECD Guideline available) & in Water (OECD 316)

Objective: To assess the degradation of this compound on soil surfaces and in water when exposed to light.

Methodology:

-

Test System:

-

Soil: Thin layers of soil are treated with this compound.

-

Water: A solution of this compound in a sterile, buffered aqueous solution is prepared.

-

-

Irradiation: Samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark control samples are maintained under the same conditions but shielded from light.

-

Sampling: Samples are collected at various time intervals.

-

Analysis: The concentration of this compound and its photoproducts is determined using appropriate analytical methods.

-

Data Evaluation: The photodegradation rate and half-life are calculated, correcting for any degradation observed in the dark controls.

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106)

Objective: To determine the adsorption and desorption characteristics of this compound in different soil types, which indicates its potential for leaching.

Methodology:

-

Test System: A range of characterized soils with varying properties (e.g., organic carbon content, clay content, pH) are used.

-

Adsorption Phase:

-

Soil is equilibrated with a solution of this compound in 0.01 M CaCl₂ of known concentration.

-

The mixture is shaken for a defined period (e.g., 24 hours) to reach equilibrium.

-

The suspension is centrifuged, and the concentration of this compound remaining in the supernatant is measured.

-

-

Desorption Phase:

-

The supernatant from the adsorption phase is replaced with a pesticide-free CaCl₂ solution.

-

The mixture is shaken again to allow for desorption.

-

The concentration of this compound in the supernatant is measured after centrifugation. This step can be repeated to assess the extent of desorption.

-

-

Data Evaluation: The soil-water distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated. These values are used to classify the mobility potential of the pesticide in soil.

Generic Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a soil metabolism study, as described in section 4.1.

Conclusion

References

- 1. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound (SYP-7017) | Fungal | 902760-40-1 | Invivochem [invivochem.com]

- 4. This compound (Ref: SYP 7017) [sitem.herts.ac.uk]

- 5. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]

- 6. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. biotecnologiebt.it [biotecnologiebt.it]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. content.fera.co.uk [content.fera.co.uk]

- 13. Federal Register :: Final Test Guidelines; OCSPP 850 Series; Notice of Availability [federalregister.gov]

- 14. epa.gov [epa.gov]

- 15. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Triclopyricarb in Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclopyricarb is a methoxycarbanilate strobilurin fungicide utilized for the control of fungal diseases such as powdery mildew in various crops, including rice, cucumbers, melons, and wheat.[1] As with any agricultural pesticide, monitoring its residue levels in plant tissues is crucial for ensuring food safety and understanding its environmental fate. This document provides detailed application notes and experimental protocols for the accurate and sensitive determination of this compound residues in plant matrices. The primary analytical technique highlighted is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful tool for selective and quantitative analysis of pesticide residues.[2] The sample preparation method of choice is a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which is widely adopted for multi-residue pesticide analysis in food samples due to its simplicity and efficiency.[2][3]

Data Presentation

The following table summarizes the quantitative data for the analytical method for this compound in various plant tissues, based on a validated QuEChERS-HPLC-MS/MS method.[4]

Table 1: Quantitative Method Performance for this compound Analysis in Various Plant Matrices

| Plant Matrix | Limit of Quantification (LOQ) (µg/kg) | Spiked Level (µg/kg) | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |

| Grape | 0.5 | 0.5 | 95.2 | 8.7 |

| 1.0 | 98.7 | 6.5 | ||

| 5.0 | 105.3 | 4.1 | ||

| Raisin | 0.5 | 0.5 | 88.6 | 12.1 |

| 1.0 | 92.4 | 9.8 | ||

| 5.0 | 99.8 | 7.3 | ||

| Potato | 0.5 | 0.5 | 102.7 | 5.4 |

| 1.0 | 112.1 | 3.8 | ||

| 5.0 | 108.9 | 2.6 | ||

| Rice | 0.5 | 0.5 | 71.6 | 11.5 |

| 1.0 | 78.9 | 9.2 | ||

| 5.0 | 85.3 | 6.8 | ||

| Tomato | 0.5 | 0.5 | 96.3 | 7.1 |

| 1.0 | 101.5 | 5.5 | ||

| 5.0 | 107.8 | 3.2 | ||

| Rapeseed | 0.5 | 0.5 | 85.4 | 10.3 |

| 1.0 | 90.1 | 8.1 | ||

| 5.0 | 96.2 | 5.7 |

Experimental Protocols

This section provides a detailed methodology for the determination of this compound in plant tissues using a modified QuEChERS extraction followed by HPLC-MS/MS analysis.[4]

Sample Preparation and Extraction (Modified QuEChERS)

-

Homogenization: Weigh a representative 10 g sample of the plant tissue into a 50 mL centrifuge tube. For dry samples like rice and raisin, add 10 mL of purified water and allow to stand for 30 minutes to rehydrate.

-

Extraction:

-

Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.

-

Add the QuEChERS extraction salts: 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Cap the tube tightly and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Supernatant Transfer: Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.

-

Cleanup Sorbents: The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of primary secondary amine (PSA), and 150 mg of graphitized carbon black (GCB). For samples with high fatty acid content like rapeseed, an additional 150 mg of C18 sorbent may be beneficial.

-

Vortex and Centrifuge: Cap the d-SPE tube and vortex for 1 minute. Centrifuge at 8000 rpm for 5 minutes.

-

Final Extract: Take a 1 mL aliquot of the cleaned supernatant, filter it through a 0.22 µm syringe filter, and transfer it into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with 0.1% formic acid and 5 mmol/L ammonium formate.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

-

Gradient Program:

-

Start with 95% A and 5% B.

-

Linearly increase to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) mode.

-

Precursor Ion (m/z): To be determined by direct infusion of a this compound standard.

-

Product Ions (m/z): At least two product ions should be monitored for quantification and confirmation. Collision energies should be optimized for each transition.

-

Mandatory Visualizations

Caption: Experimental workflow for this compound analysis in plant tissues.

Caption: Mode of action of this compound on fungal respiration.

References

- 1. This compound (Ref: SYP 7017) [sitem.herts.ac.uk]

- 2. azom.com [azom.com]

- 3. Method Development for Simultaneous Determination of 41 Pesticides in Rice Using LC-MS/MS Technique and Its Application for the Analysis of 60 Rice Samples Collected from Tehran Market - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Quantification of Triclopyricarb Residues in Soil using LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of triclopyricarb residues in soil samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and clean-up, ensuring high recovery rates and removal of matrix interferences. The subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity for the detection of this compound. This method is suitable for researchers, scientists, and professionals in the fields of environmental science, agriculture, and drug development involved in the monitoring of pesticide residues.

Introduction

This compound is a fungicide used in agriculture to control a variety of fungal diseases. Its potential persistence in soil and subsequent uptake by crops necessitates the development of sensitive and reliable analytical methods to monitor its residues in the environment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for pesticide residue analysis due to its high selectivity, sensitivity, and ability to handle complex matrices. This application note provides a detailed protocol for the extraction, clean-up, and quantification of this compound in soil, offering a complete workflow from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

Internal Standard (IS) solution (e.g., Isotope-labeled this compound or a structurally similar compound with no environmental presence)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Trisodium citrate dihydrate

-

Disodium hydrogen citrate sesquihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes

-

Syringe filters (0.22 µm)

Sample Preparation (QuEChERS Method)

-

Soil Sampling and Homogenization: Collect soil samples from the desired depth and location. Air-dry the samples in the dark at room temperature, and then sieve through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil before extraction.

-

Extraction:

-

Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

-

Add 10 mL of ultrapure water and vortex for 30 seconds to hydrate the soil.

-

Add 10 mL of acetonitrile containing 1% formic acid.

-

Add the appropriate amount of internal standard solution.

-

Add a salt mixture of 4 g magnesium sulfate, 1 g sodium chloride, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

-

Cap the tube tightly and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

-

Transfer 6 mL of the acetonitrile supernatant to a 15 mL polypropylene centrifuge tube.

-

Add 900 mg of anhydrous magnesium sulfate, 150 mg of PSA, and 150 mg of C18 sorbent.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |